molecular formula C12H14FNO3 B14241671 Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester CAS No. 396079-02-0

Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester

Katalognummer: B14241671
CAS-Nummer: 396079-02-0
Molekulargewicht: 239.24 g/mol
InChI-Schlüssel: HQCNUVFUDBJPRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester is a chemical compound with the molecular formula C12H14FNO3. This compound is known for its unique structure, which includes a pentanoic acid backbone with an amino and oxo group, as well as a (4-fluorophenyl)methyl ester group. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester typically involves the esterification of pentanoic acid derivatives with (4-fluorophenyl)methanol. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Pentanoic acid, 4-oxo-, methyl ester
  • Pentanoic acid, 4-fluoro-4-methyl-3-oxo-, ethyl ester
  • Valeric acid derivatives

Uniqueness

Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester is unique due to the presence of both an amino and oxo group, as well as a (4-fluorophenyl)methyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

396079-02-0

Molekularformel

C12H14FNO3

Molekulargewicht

239.24 g/mol

IUPAC-Name

(4-fluorophenyl)methyl 5-amino-4-oxopentanoate

InChI

InChI=1S/C12H14FNO3/c13-10-3-1-9(2-4-10)8-17-12(16)6-5-11(15)7-14/h1-4H,5-8,14H2

InChI-Schlüssel

HQCNUVFUDBJPRA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1COC(=O)CCC(=O)CN)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.